molecular formula C20H12 B047544 Benzo[e]pyrene CAS No. 192-97-2

Benzo[e]pyrene

Cat. No.: B047544
CAS No.: 192-97-2
M. Wt: 252.3 g/mol
InChI Key: TXVHTIQJNYSSKO-UHFFFAOYSA-N
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Description

Benzo[e]pyrene: is an organic compound with the formula C20H12. It is a polycyclic aromatic hydrocarbon consisting of five fused benzene rings. This compound is a colorless solid and is one of the isomers of benzopyrene, the other being benzo[a]pyrene. This compound is known for its occurrence in coal tar, cigarette smoke, wood smoke, and grilled foods. It is considered a pollutant and a potential carcinogen due to its ability to form harmful metabolites that can interfere with DNA transcription .

Mechanism of Action

Target of Action

Benzo[e]pyrene, also known as Benzo(e)pyrene, primarily targets the genes that play a key role in the transformation of chronic obstructive pulmonary disease (COPD) into lung adenocarcinoma (LAC) . It also interacts with cytochrome P450 subclass 1A1 (CYP1A1) , which is involved in its metabolism.

Mode of Action

This compound interacts with its targets and causes changes in their expression . It is metabolized by CYP1A1 to form highly reactive metabolites . These metabolites can bind to DNA, resulting in mutations and eventually cancer .

Biochemical Pathways

The main signaling pathways in which the target genes are enriched include the cell cycle, EMT, PI3K/AKT, and apoptosis . The metabolites of this compound, formed by the action of CYP1A1, intercalate into DNA, interfering with transcription .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism by CYP1A1 to form reactive metabolites . The high activity of CYP1A1 in the intestinal mucosa prevents major amounts of ingested this compound from entering portal blood and systemic circulation .

Result of Action

The result of this compound’s action is the formation of DNA lesions and stable DNA adducts . This leads to the induction of oxidative stress in cells, causing cytotoxicity, proliferation of tumor cells, and alteration of gene expression . It is also known to cause immunotoxicity .

Action Environment

This compound is a ubiquitous environmental carcinogenic agent found in tobacco smoke, charcoal-grilled foods, and PAH-contaminated surfaces of roofs, playgrounds, and highways . The environmental factors such as the presence of these substances can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Benzo[e]pyrene interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to affect the activity of several biochemical biomarkers such as catalase (CAT), gluthatione S-transferase (GST), and ethoxyresorufin-O-deethylase (EROD) in the nematode species Oncholaimus campylocercoides .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the dysfunctions of vessel-wall cells, such as vascular endothelial cell and vascular smooth muscle cells, which contribute to the formation and worsening of cardiovascular diseases .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The aryl hydrocarbon receptor (AhR) and its relative signal transduction pathway exert a dominant role in the oxidative stress, inflammation response, and genetic toxicity of vessel-wall cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, a microcosm experiment was carried out to determine how this compound may affect marine meiofauna community, with a main emphasis on nematode structure and functional traits .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, three increasing concentrations of this compound (i.e., 100, 200, and 300 ng/l, respectively) were used for 30 days in a study .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . Due to its lipophilic and hydrophobic characteristics, it tends to accumulate in the food chain .

Subcellular Localization

It is known that it can be directed to specific compartments or organelles due to its lipophilic and hydrophobic characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[e]pyrene can be synthesized through various methods, including the cyclization of biphenyl intermediates and transannular ring closures. These methods often involve the use of reduced pyrenes and specific reaction conditions to achieve the desired substitution patterns .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from coal tar and other sources where it naturally occurs. The compound can also be produced through the incomplete combustion of organic materials at high temperatures, such as in forest fires and volcanic eruptions .

Chemical Reactions Analysis

Types of Reactions: Benzo[e]pyrene undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas. Reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the reactions .

Major Products: The major products formed from these reactions include various epoxides, dihydrodiols, and other oxygenated derivatives that can further react to form more complex compounds .

Scientific Research Applications

Chemistry: In chemistry, benzo[e]pyrene is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons. It is also used in the synthesis of other complex organic molecules .

Biology: In biological research, this compound is studied for its interactions with DNA and its potential to cause mutations and cancer. It serves as a model compound to understand the mechanisms of carcinogenesis and mutagenesis .

Medicine: In medicine, this compound is used to study the effects of environmental pollutants on human health. It is also used in the development of drugs and therapies to counteract the harmful effects of such pollutants .

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. It is also used in the development of materials with specific photophysical and electronic properties .

Comparison with Similar Compounds

    Benzo[a]pyrene: Another isomer of benzopyrene, known for its strong carcinogenic properties.

    Cyclopentapyrenes: Compounds with a similar structure but with a cyclopentane ring fused to the pyrene core.

    Dibenzopyrenes: Compounds with two benzene rings fused to the pyrene core.

    Indenopyrenes: Compounds with an indene ring fused to the pyrene core.

    Naphthopyrenes: Compounds with a naphthalene ring fused to the pyrene core.

Uniqueness: Benzo[e]pyrene is unique in its structure and reactivity compared to other similar compounds. Its specific arrangement of benzene rings and the resulting electronic properties make it a valuable compound for studying the behavior of polycyclic aromatic hydrocarbons and their interactions with biological systems .

Properties

IUPAC Name

benzo[e]pyrene
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InChI

InChI=1S/C20H12/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h1-12H
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InChI Key

TXVHTIQJNYSSKO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=CC=C25)C=C4
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Molecular Formula

C20H12
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DSSTOX Substance ID

DTXSID3023764
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Molecular Weight

252.3 g/mol
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Physical Description

Benzo[e]pyrene appears as colorless crystals or white crystalline solid. (NTP, 1992), Insoluble in water (0.0063 mg/L at 25 deg C; [ChemIDplus] Fine, slightly yellow crystals; Insoluble in water; [MSDSonline]
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Boiling Point

918 °F at 760 mmHg (NTP, 1992), 492 °C at 76- mm Hg, BP: 250 °C at 3-4 mm Hg (sublimes)
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water 0.0063 mg/L at 25 °C, 2.9X10-8 mol/L dissolve in water at 25 °C, Soluble in acetone
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Vapor Pressure

0.00000001 [mmHg], 5.7X10-9 mm Hg at 25 °C /extrapolated/
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Mechanism of Action

... Previous studies from /the author's/ laboratory reported that benzo(a)pyrene (Bap) influenced efflux transport of rhodamine 123 (Rho-123) by induction of P-glycoprotein (P-gp) in Caco-2 cells. The present study investigated whether induction of P-gp and the enhanced efflux transport of Rho-123 were caused by benzo(e)pyrene (Bep), which has a structure similar to Bap, but is not a carcinogenic compound. In Caco-2 monolayer exposed to 50 uM Bep for 72 hr, the ratio of the apparent permeability coefficient (P(app)) of Rho-123 efflux increased significantly compared to that of the control monolayer. Similarly, a significant increase in expression of MDR1 mRNA and of P-gp at the protein level were detected by RT-PCR and by Western blot analysis, respectively, in Caco-2 cells exposed to Bep, compared to that of the control. Caco-2 cells exposed to Bep showed oxidative stress that was detected by fluorescence microscopy using aminophenyl fluorescein. However, the oxidative stress was weaker compared with that of Bap. The cellular GSH content was decreased to 80% or 59% of control cells, respectively, in Caco-2 cells exposed to either Bep or Bap. Our results further show that Bep or Bap-induced P-gp in Caco-2 cells might have been the result of oxidative stress rather than DNA damage., The mechanism of the co-carcinogenic activity of benzo[e]pyrene (BeP) was investigated by determining the effects of benzo[e]pyrene on the binding of the carcinogen benzo[a]pyrene (BaP) to DNA in Sencar mouse epidermis. The dose of benzo[a]pyrene used was 20 nmol/mouse a dose which is not carcinogenic in a single application but is carcinogenic after multiple treatments such as those in the benzo[a]pyrene-benzo[e]pyrene co-carcinogenesis experiments described by Van Duuren and Goldschmidt. After 3 hr of exposure to [(3)H]benzo[a]pyrene and benzo[e]pyrene at benzo[a]pyrene:benzo[e]pyrene dose ratios of 1:3 and 1:10, [(3)H]benzo[a]pyrene-DNA adducts in both benzo[e]pyrene-treated groups were lower than in an acetone-benzo[a]pyrene control group. After 12 and 24 hr of exposure the benzo[a]pyrene-benzo[e]pyrene (1:10) group contained 19% and 33% higher [(3)H]benzo[a]pyrene-DNA adduct levels than the control. In the benzo[a]pyrene-benzo[e]pyrene 11:3) group the amount of [(3)H]benzo[a]pyrene-DNA adduct levels was higher than the control after 12 hr. Benzo[e]pyrene cotreatment with either [(3)H]benzo[a]pyrene-7 8-dihydrodiol or anti-[(3)H]benzo[a]pyrene had no effect on the amount of benzo[a]pyrene DE-DNA adducts present. These results demonstrate that the cocarcinogen benzo[e]pyrene increases the amount of a low dose of benzo[a]pyrene that binds to mouse epidermal DNA and indicate that the increase in benzo[a]pyrene-DNA adducts results from increased metabolism of benzo[a]pyrene to the proximate carcinogen benzo[a]pyrene-7 8-dihydrodiol.
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Color/Form

Prisms or plates from benzene, Pale yellow needles (from benzene or methanol), Colorless crystals or white crystalline solid

CAS No.

192-97-2, 73467-76-2
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Melting Point

352 to 354 °F (NTP, 1992), 178-179 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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